(1S,2R)-2-(2-Ethoxyphenoxy)cyclopentan-1-amine;hydrochloride
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Overview
Description
(1S,2R)-2-(2-Ethoxyphenoxy)cyclopentan-1-amine;hydrochloride is a chemical compound that belongs to the class of cyclopentane derivatives. This compound is characterized by the presence of an ethoxyphenoxy group attached to a cyclopentane ring, which is further substituted with an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(2-Ethoxyphenoxy)cyclopentan-1-amine;hydrochloride typically involves the following steps:
Formation of the Ethoxyphenoxy Intermediate: The ethoxyphenoxy group can be synthesized by reacting 2-ethoxyphenol with an appropriate halogenating agent.
Cyclopentane Ring Formation: The cyclopentane ring can be constructed through a series of cyclization reactions, often involving Grignard reagents or other organometallic compounds.
Amine Introduction: The amine group is introduced via nucleophilic substitution reactions, where an appropriate amine precursor reacts with the cyclopentane intermediate.
Hydrochloride Salt Formation: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the amine group, converting it into various reduced forms such as amides or secondary amines.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic ring or the cyclopentane ring, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or microwave-assisted synthesis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amides or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R)-2-(2-Ethoxyphenoxy)cyclopentan-1-amine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be used as a ligand in receptor studies or as a probe to investigate enzyme-substrate interactions. Its amine group can form hydrogen bonds with biological macromolecules, making it useful in studying protein-ligand interactions.
Medicine
In medicine, this compound may have potential therapeutic applications. Its structure suggests it could interact with specific biological targets, leading to the development of new drugs or treatments.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its hydrochloride salt form enhances its stability and solubility, making it easier to handle in industrial processes.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(2-Ethoxyphenoxy)cyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with proteins or enzymes, potentially inhibiting or modulating their activity. The ethoxyphenoxy group may interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-(2-Methoxyphenoxy)cyclopentan-1-amine;hydrochloride: Similar structure with a methoxy group instead of an ethoxy group.
(1S,2R)-2-(2-Propoxyphenoxy)cyclopentan-1-amine;hydrochloride: Similar structure with a propoxy group instead of an ethoxy group.
(1S,2R)-2-(2-Butoxyphenoxy)cyclopentan-1-amine;hydrochloride: Similar structure with a butoxy group instead of an ethoxy group.
Uniqueness
The uniqueness of (1S,2R)-2-(2-Ethoxyphenoxy)cyclopentan-1-amine;hydrochloride lies in its specific ethoxyphenoxy substitution, which may confer distinct chemical and biological properties compared to its analogs. This substitution can affect its solubility, reactivity, and binding affinity to biological targets.
Properties
IUPAC Name |
(1S,2R)-2-(2-ethoxyphenoxy)cyclopentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-2-15-12-7-3-4-8-13(12)16-11-9-5-6-10(11)14;/h3-4,7-8,10-11H,2,5-6,9,14H2,1H3;1H/t10-,11+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWDGVJXRRLOLN-VZXYPILPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2CCCC2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1O[C@@H]2CCC[C@@H]2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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